![molecular formula C18H21N3O3 B14219927 4,4',4''-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile CAS No. 547770-76-3](/img/structure/B14219927.png)
4,4',4''-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile is a complex organic compound characterized by its unique structure, which includes three butanenitrile groups attached to a benzene ring through oxygen linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile typically involves the reaction of 1,3,5-trihydroxybenzene with butanenitrile derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Wirkmechanismus
The mechanism by which 4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile exerts its effects is primarily through its functional groups. The nitrile groups can interact with various molecular targets, leading to the formation of new bonds and the modification of existing structures. The oxygen linkages provide stability and facilitate the compound’s integration into larger molecular frameworks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]triphthalonitrile
- 4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tribenzoic acid
- Trimethyl 4,4’,4’'-[benzene-1,3,5-triyltris(methylene)]tribenzoate
Uniqueness
4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile is unique due to its specific combination of butanenitrile groups and oxygen linkages, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and advanced materials.
Eigenschaften
CAS-Nummer |
547770-76-3 |
|---|---|
Molekularformel |
C18H21N3O3 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
4-[3,5-bis(3-cyanopropoxy)phenoxy]butanenitrile |
InChI |
InChI=1S/C18H21N3O3/c19-7-1-4-10-22-16-13-17(23-11-5-2-8-20)15-18(14-16)24-12-6-3-9-21/h13-15H,1-6,10-12H2 |
InChI-Schlüssel |
YJAJNXINAYNTHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1OCCCC#N)OCCCC#N)OCCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219846.png)
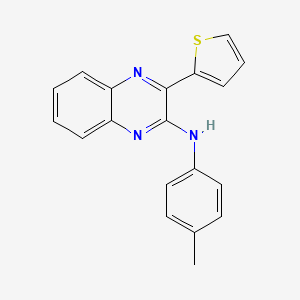
![1-[(4-Chlorophenyl)(cyclopropyl)methyl]-1-ethylpyrrolidin-1-ium](/img/structure/B14219851.png)
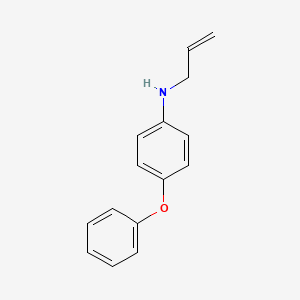
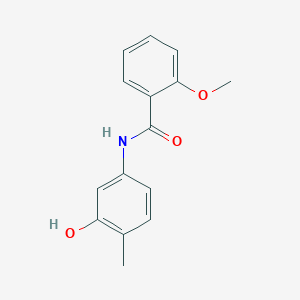
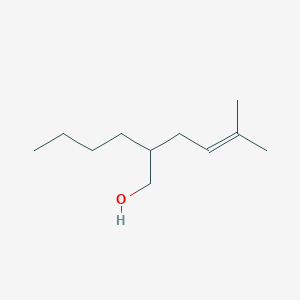
![1-tert-Butyl-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219878.png)
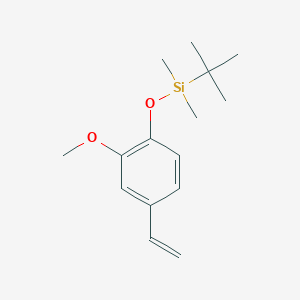
![1,1'-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14219901.png)
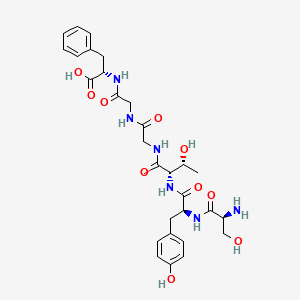
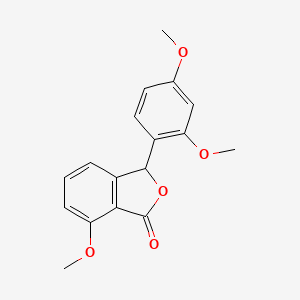
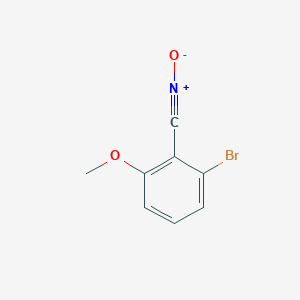
![N''-[4-(Methanesulfonyl)phenyl]guanidine](/img/structure/B14219922.png)

